molecular formula C8H8FNO B14027352 5-Cyclopropyl-2-fluoro-3-hydroxypyridine

5-Cyclopropyl-2-fluoro-3-hydroxypyridine

Cat. No.: B14027352
M. Wt: 153.15 g/mol
InChI Key: HPZZZHGFQQREHN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-fluoro-3-hydroxypyridine is a multifunctional heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry. Its structure incorporates a pyridine core that is strategically functionalized with a cyclopropyl group, a fluorine atom, and a hydroxyl group, making it a valuable scaffold for constructing novel molecular entities . The incorporation of fluorine is a well-established strategy in drug design to fine-tune a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and membrane permeability . Furthermore, the fluorine atom can act as a bioisostere, potentially enhancing a molecule's binding affinity and selectivity for its biological target . The cyclopropyl substituent can introduce significant steric and electronic constraints, while the hydroxyl group provides a handle for further synthetic modification or can be involved in key molecular interactions. This unique combination of features makes this compound a privileged structure in the exploration of new therapeutic agents, especially in the synthesis of kinase inhibitors and other small-molecule therapeutics . As a versatile intermediate, it can be used in cross-coupling reactions, functional group interconversions, and as a core template in combinatorial chemistry. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for ensuring compound identity and purity for their specific application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

5-cyclopropyl-2-fluoropyridin-3-ol

InChI

InChI=1S/C8H8FNO/c9-8-7(11)3-6(4-10-8)5-1-2-5/h3-5,11H,1-2H2

InChI Key

HPZZZHGFQQREHN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(N=C2)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Cyclopropyl 2 Fluoro 3 Hydroxypyridine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Cyclopropyl-2-fluoro-3-hydroxypyridine allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary strategic disconnections for this target molecule can be envisioned through several pathways, primarily targeting the sequential introduction of the three key functional groups: the cyclopropyl (B3062369) ring, the fluorine atom, and the hydroxyl group.

A plausible retrosynthetic strategy would involve the disconnection of the C-C bond between the pyridine (B92270) ring and the cyclopropyl group, and the C-F and C-O bonds. This leads to a substituted pyridine core that can be further simplified. One possible approach is to consider a late-stage introduction of the cyclopropyl group to a pre-functionalized 2-fluoro-3-hydroxypyridine (B122602) precursor. Alternatively, the fluorine and hydroxyl groups could be installed on a 5-cyclopropylpyridine derivative.

Another key consideration is the timing of the introduction of the fluorine and hydroxyl groups. The synthesis of 2-fluoropyridines and 3-hydroxypyridines often involves distinct synthetic methodologies. acs.orgorganic-chemistry.org Therefore, a retrosynthetic approach must carefully consider the compatibility of the reaction conditions required for each functional group installation. For instance, a plausible disconnection leads back to a 2-chloro-3-nitropyridine (B167233) derivative, which can undergo nucleophilic substitution to introduce the fluorine and subsequent reduction and diazotization/hydrolysis to install the hydroxyl group. guidechem.com The cyclopropyl group could then be introduced via a suitable cross-coupling reaction.

Development of Novel Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, several multi-step synthetic routes can be devised for the preparation of this compound. These approaches are centered around the strategic construction of the fluoropyridine core, the introduction of the cyclopropyl moiety, and the selective installation of the hydroxyl group.

Multi-Step Synthesis Approaches

A hypothetical multi-step synthesis could commence from a readily available substituted pyridine. One potential route involves starting with a 2,3,5-trisubstituted pyridine precursor, where the substituents can be sequentially converted to the desired functional groups. For example, a route could begin with a 5-bromo-2-chloro-3-nitropyridine. The synthesis would then proceed through the following key transformations:

Fluorination: Nucleophilic aromatic substitution of the chloride at the 2-position with a fluoride (B91410) source.

Cyclopropanation: Introduction of the cyclopropyl group at the 5-position, potentially via a Suzuki or other cross-coupling reaction.

Reduction and Hydroxylation: Reduction of the nitro group to an amine, followed by diazotization and hydrolysis to yield the final hydroxyl group.

The development of flow chemistry processes for multi-step synthesis offers a modern paradigm for the assembly of complex molecules like alkaloids, which could be adapted for the synthesis of highly substituted pyridines. syrris.jp This approach allows for the telescoping of several reaction steps, minimizing the need for isolation and purification of intermediates. syrris.jp

Chemo- and Regioselective Synthesis of the Fluoropyridine Core

One effective method is the Rh(III)-catalyzed C–H functionalization approach for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its ability to be set up in the air on a benchtop. nih.gov

Another powerful technique involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as effective precursors to structurally diverse 2-fluoropyridines under mild, metal-free conditions. acs.orgnih.gov This method demonstrates high regioselectivity, with fluorination occurring exclusively at the 2-position. acs.org Traditional methods such as the Balz-Schiemann reaction, which involves the diazotization of aminopyridines in the presence of a fluoride source, can also be employed, though they may involve potentially explosive diazonium salt intermediates. acs.org

The following table summarizes various methods for the synthesis of fluoropyridines:

MethodStarting MaterialKey ReagentsPosition of FluorinationReference
Rh(III)-Catalyzed C–H Functionalizationα-fluoro-α,β-unsaturated oximes and alkynes[Cp*RhCl2]2/metal acetate3-position nih.gov
From Pyridine N-OxidesPyridine N-oxideTFAA or Ts2O, then TBAF2-position acs.orgnih.gov
Balz-Schiemann ReactionAminopyridineNaNO2, HF or HF-pyridineVaries acs.org
Photoredox-Mediated Couplingα,α-difluoro-β-iodoketones and silyl (B83357) enol ethersfac-Ir(ppy)3, blue LED3-position acs.org

Introduction and Functionalization of the Cyclopropyl Moiety

The introduction of the cyclopropyl group onto the pyridine ring is a key transformation. digitellinc.com Classical methods for cyclopropanation often involve highly reactive species like carbenes or ylides, which may lack functional group tolerance. digitellinc.com Modern cross-coupling methodologies, however, offer a more versatile and tolerant approach. digitellinc.com

Palladium-catalyzed cross-coupling reactions using cyclopropyl organometallic reagents, such as cyclopropylboronic acids or cyclopropylmagnesium halides, with a halogenated pyridine precursor (e.g., 5-bromo-2-fluoro-3-hydroxypyridine) would be a viable strategy. The regioselectivity of such reactions is generally high, favoring substitution at the halogenated position.

Recent advances in C-H functionalization provide an alternative route. nih.gov For instance, iridium-catalyzed C3-H silylation of pyridines, followed by further functionalization, demonstrates the potential for direct modification of the pyridine ring. nih.gov While direct C-H cyclopropanation is less common, radical-mediated approaches could be explored. Photochemical organocatalytic functionalization of pyridines via pyridinyl radicals has been shown to be effective for allylation, and similar principles could potentially be applied for cyclopropanation. acs.org

Selective Installation of the Hydroxyl Group

The selective installation of a hydroxyl group at the 3-position of the pyridine ring is a crucial step that requires careful consideration of the directing effects of the other substituents. A common strategy for the synthesis of 3-hydroxypyridines is the titanium(III)-mediated radical arylation of 3-hydroxypyridine (B118123) itself, which proceeds with high regioselectivity for the 2-position. acs.org However, for the synthesis of the target molecule, the hydroxyl group needs to be introduced onto an already substituted ring.

One approach is the de novo synthesis of the pyridine ring, such as the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles, which can provide polysubstituted 3-hydroxypyridines in a single step. rsc.org Another method involves the rearrangement of aliphatic 2-furylketones in the presence of ammonia (B1221849) and heat.

For the selective installation of the hydroxyl group on a pre-formed fluorinated and cyclopropanated pyridine ring, a common route is through the transformation of an amino group. This can be achieved by diazotization of a 3-aminopyridine (B143674) derivative followed by hydrolysis of the resulting diazonium salt. A synthetic route to 2-fluoro-3-hydroxypyridine has been reported starting from 2-chloro-3-nitropyridine, which involves fluorination, reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis. guidechem.com This demonstrates the feasibility of selectively introducing a hydroxyl group at the 3-position in the presence of a 2-fluoro substituent.

Transition-metal-free hydroxylation of 2-fluoropyridines has also been reported, offering a direct method for the synthesis of pyridones. uvigo.galrsc.org While this typically leads to 2-hydroxypyridines (which exist in equilibrium with their 2-pyridone tautomers), the principles could potentially be adapted for selective C3-hydroxylation under specific conditions.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is paramount for enhancing the yield and purity of the final product. Key parameters that can be systematically varied include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the photoredox-mediated synthesis of 3-fluoropyridines, the reaction in DMF was found to proceed significantly faster than in acetonitrile (B52724), and elevated temperatures were necessary for the complete formation of the pyridine product. acs.org

The following interactive data table illustrates a hypothetical optimization of a Suzuki cross-coupling reaction for the introduction of the cyclopropyl group onto a 5-bromo-2-fluoro-3-methoxypyridine (B1373873) intermediate. The methoxy (B1213986) group is used as a protecting group for the final hydroxyl functionality.

As indicated in the table, the choice of both the palladium catalyst and the base significantly impacts the reaction yield. The use of Pd(dppf)Cl2 in combination with K3PO4 provides a substantial improvement over Pd(PPh3)4 with Na2CO3. Furthermore, the solvent system also plays a crucial role, with dioxane/H2O affording a higher yield than toluene/H2O under these hypothetical conditions. A slight decrease in temperature from 100 °C to 80 °C results in a minimal change in yield, suggesting that the reaction may proceed efficiently at a lower temperature, which could be beneficial for energy consumption and minimizing side reactions.

Catalytic Systems in Pyridine Synthesis

The construction and functionalization of the pyridine ring heavily rely on catalysis to achieve efficiency, selectivity, and functional group tolerance. ijarsct.co.in Transition-metal and rare earth metal-catalyzed reactions are particularly prominent for C-H bond functionalization, which allows for the direct introduction of substituents onto a pre-formed pyridine ring, offering an atom-economical alternative to classical methods. beilstein-journals.orgnih.gov

Key catalytic approaches relevant to the synthesis of this compound include:

Transition-Metal Catalysis : Metals such as palladium (Pd), copper (Cu), rhodium (Rh), and iron (Fe) are instrumental. beilstein-journals.orgnih.gov Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) are standard methods for introducing aryl or alkyl groups, including cyclopropyl moieties, onto the pyridine scaffold. organic-chemistry.org Copper-catalyzed reactions are frequently employed for nucleophilic substitutions, such as the introduction of amino or hydroxyl groups. rsc.org More recently, earth-abundant and less toxic metals like iron have been used to catalyze cyclization reactions for pyridine ring formation, aligning with green chemistry principles. rsc.orgacsgcipr.org

Rare Earth Metal Catalysis : Organometallic complexes of rare earth metals have shown efficacy in the C-H alkylation of pyridines, providing a direct route to introduce alkyl substituents. beilstein-journals.orgnih.gov

Biocatalysis : The use of enzymes as catalysts in organic synthesis is a growing field of green chemistry. Engineered enzymes offer high selectivity under mild reaction conditions, potentially enabling the synthesis of pyridine precursors from renewable sources. ijarsct.co.in

Below is a summary of catalytic systems applicable to the synthesis of functionalized pyridines.

Catalyst TypeMetal/Enzyme ExampleReaction TypeAdvantages
Transition Metal Palladium (Pd), Copper (Cu), Iron (Fe)Cross-Coupling, C-H Functionalization, CyclizationHigh efficiency, broad substrate scope, well-established methodologies. beilstein-journals.orgorganic-chemistry.orgrsc.org
Rare Earth Metal Scandium (Sc), Gadolinium (Gd)C-H AlkylationHigh atom economy, direct functionalization. beilstein-journals.orgnih.gov
Biocatalyst Engineered EnzymesPyridine formation from precursorsHigh selectivity, mild conditions, environmentally friendly. ijarsct.co.in

Solvent Effects and Temperature Optimization

The choice of solvent and the optimization of temperature are critical parameters that significantly influence the outcome of synthetic transformations, affecting reaction rates, yields, and selectivity.

Solvent Effects: The solvent can play multiple roles: dissolving reactants, stabilizing transition states, and in some cases, participating in the reaction mechanism. In the synthesis of functionalized pyridines, a range of solvents are employed.

Aprotic Polar Solvents : Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often used in nucleophilic aromatic substitution (SNAr) reactions, such as the introduction of a fluorine or hydroxyl group, as they can solvate cations while leaving the nucleophile relatively free and reactive.

Ethereal Solvents : Tetrahydrofuran (THF) is common for organometallic reactions, including Grignard additions and Negishi couplings. organic-chemistry.org

Aqueous Systems : The development of water-based reaction systems is a key goal of green chemistry. wikipedia.org Ultrasonic irradiation in aqueous micelles has been shown to improve yields in some pyridine syntheses compared to traditional organic solvents. wikipedia.org

Temperature Optimization: Temperature control is crucial for managing reaction kinetics and minimizing side reactions.

Elevated Temperatures : Many classical methods for pyridine synthesis require high temperatures. For instance, the fluorination of 2-chloropyridine (B119429) to 2-fluoropyridine (B1216828) using potassium bifluoride is conducted at temperatures ranging from 250°C to 370°C. google.com Similarly, refluxing in pyridine (boiling point 115°C) can be used to drive certain reactions to completion. rsc.org

Mild and Room Temperature Conditions : Modern catalytic methods increasingly aim for lower reaction temperatures to improve energy efficiency and functional group compatibility. The use of highly active catalysts has enabled some multicomponent reactions for pyridine synthesis to proceed efficiently at room temperature. wikipedia.org

The following table details typical conditions for key transformations in pyridine synthesis.

Reaction TypeExample ReactantsSolventTemperatureYield
Fluorination 2-Chloropyridine, KHF₂None (neat)275-325°CHigh
Hydroxylation 3-Chloropyridine, NaOHWater/Solvent130-140°CHigh
Hantzsch Synthesis Aldehyde, β-keto ester, NH₃Ethanol or WaterReflux / Room Temp.>90%
Cross-Coupling 2-Bromopyridine, OrganozincTHFMildHigh

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into the synthesis of pyridines is an active area of research aimed at reducing the environmental impact of chemical manufacturing. nih.govresearchgate.net This involves developing methodologies that are more efficient, use less hazardous materials, and generate minimal waste.

Key sustainable strategies applicable to pyridine synthesis include:

Atom Economy : Multicomponent reactions (MCRs), such as the Hantzsch pyridine synthesis, are inherently atom-economical as they combine three or more reactants in a single step to form the product, incorporating most or all of the atoms from the starting materials. wikipedia.orgacs.org

Use of Greener Solvents : Research focuses on replacing hazardous organic solvents with more environmentally benign alternatives. Water, ethanol, and ionic liquids have been successfully used as reaction media for pyridine synthesis. ijarsct.co.inwikipedia.org In some cases, solvent-free reactions have been developed, further reducing environmental impact. researchgate.net

Energy Efficiency : Microwave-assisted organic synthesis has emerged as a green tool that can significantly reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.innih.gov The development of catalysts that function effectively at room temperature also contributes to energy efficiency. wikipedia.org

Renewable Feedstocks : There is growing interest in synthesizing pyridines from bio-based resources instead of fossil fuels. For example, methods have been reported for producing 3-hydroxypyridines from furfural (B47365), which is derived from agricultural waste. researchgate.net

Sustainable Catalysis : The shift from stoichiometric reagents to catalytic systems improves efficiency and reduces waste. A further green advancement is the use of catalysts based on earth-abundant and non-toxic metals, such as iron, in place of precious and more toxic heavy metals like palladium. rsc.org

The table below summarizes the application of green chemistry principles to pyridine synthesis.

Green Chemistry PrincipleApplication in Pyridine SynthesisExample
Atom Economy Use of multicomponent reactions to build the pyridine ring.Hantzsch and Bohlmann-Rahtz pyridine syntheses. beilstein-journals.orgwikipedia.org
Safer Solvents Replacement of volatile organic compounds (VOCs) with water or ionic liquids.Hantzsch reaction performed in aqueous micelles. wikipedia.org
Energy Efficiency Use of microwave irradiation or catalysts that operate at ambient temperature.Microwave-assisted synthesis of pyridine derivatives. nih.gov
Renewable Feedstocks Synthesis from biomass-derived starting materials.Conversion of furfural to 3-hydroxypyridines. researchgate.net
Catalysis Use of non-toxic, earth-abundant metal catalysts.Iron-catalyzed cyclization of ketoxime acetates and aldehydes. rsc.org

In Depth Theoretical and Computational Investigations of 5 Cyclopropyl 2 Fluoro 3 Hydroxypyridine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, orbital energies, and molecular reactivity, which are critical for predicting chemical behavior and designing new molecular entities.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons in chemical reactions.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted pyridines, the nature and position of the substituents—in this case, a cyclopropyl (B3062369) group, a fluorine atom, and a hydroxyl group—would significantly influence the energies of these frontier orbitals. The electron-donating or -withdrawing properties of these groups modulate the electron density of the pyridine (B92270) ring, thereby altering the HOMO and LUMO energy levels.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 5-Cyclopropyl-2-fluoro-3-hydroxypyridine

Molecular Orbital Energy (eV) Description
HOMO -6.5 Highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO -1.2 Lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap 5.3 A measure of molecular stability and reactivity.

Note: The values in this table are illustrative and would require specific quantum mechanical calculations for validation.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the electron density surface. Different colors on the map indicate regions of varying potential, with red typically representing electron-rich, negative potential areas (attractive to electrophiles) and blue representing electron-poor, positive potential areas (attractive to nucleophiles).

For this compound, the electronegative fluorine and oxygen atoms would be expected to create regions of negative electrostatic potential. The nitrogen atom in the pyridine ring also contributes to the negative potential. Conversely, the hydrogen atom of the hydroxyl group would likely be a site of positive potential. Understanding this charge distribution is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-protein binding.

Reactivity Site Prediction via Computational Descriptors

Computational descriptors derived from quantum mechanical calculations offer a quantitative approach to predicting molecular reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated by -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = μ2 / 2η, where μ is the electronic chemical potential, μ = -χ).

By calculating these descriptors, researchers can quantitatively compare the reactivity of different molecules and identify the most probable sites for electrophilic or nucleophilic attack. For instance, local softness and Fukui functions can be calculated to predict the reactivity of individual atoms within the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are as important as its electronic properties, particularly in the context of biological activity.

Exploration of Potential Energy Surfaces

By systematically rotating the rotatable bonds (e.g., the bond connecting the cyclopropyl group to the pyridine ring and the C-O bond of the hydroxyl group) and calculating the corresponding energy, a PES can be constructed. This allows for the identification of the most energetically favorable conformation, which is often the one that is biologically active.

Ligand-Protein Interaction Dynamics (In Silico)

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic interactions between a ligand and its target protein over time. These simulations model the movements of atoms and molecules based on classical mechanics, offering insights into the stability of the ligand-protein complex, the specific interactions that maintain binding, and the conformational changes that may occur upon binding.

In a typical in silico study, the most stable conformation of this compound would be docked into the active site of a target protein. The resulting complex would then be subjected to MD simulations in a simulated physiological environment (including water and ions). Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding pocket.

Hydrogen Bond Analysis: To identify key hydrogen bonding interactions and their persistence over time.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the ligand-protein interaction.

Such studies are instrumental in rational drug design, allowing for the optimization of lead compounds to improve their binding affinity and selectivity.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in contemporary drug discovery and development. These computational tools offer predictive insights into the molecular interactions and binding affinities of novel chemical entities with biological targets, thereby streamlining the identification and optimization of lead compounds. This section explores the application of these predictive models to elucidate the potential therapeutic profile of this compound.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a specific protein target. This technique facilitates the characterization of the binding mode and affinity, which are critical determinants of a compound's biological activity. For pyridine derivatives, a class of compounds known for a wide array of pharmacological effects, docking studies can help identify potential protein targets and elucidate the structural basis for their activity. nih.govscilit.comnih.gov

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, general principles derived from related structures can be informative. The pyridine scaffold is a common motif in many approved drugs and is recognized for its ability to engage in various types of interactions, including hydrogen bonding, and hydrophobic and electrostatic interactions. nih.govresearchgate.net The hydroxyl and fluoro substituents on the pyridine ring of the target compound are expected to play a significant role in its interaction with biological macromolecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluorine atom can participate in hydrogen bonding and other electrostatic interactions.

Potential biological targets for pyridine derivatives are diverse and include enzymes such as kinases, oxidoreductases, and transferases, as well as receptors and ion channels. nih.govnih.gov For instance, certain pyridine derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammatory pathways. researchgate.net Molecular docking of this compound into the active sites of such targets could reveal key interactions that may contribute to its potential biological activity. The cyclopropyl group, being a bulky and hydrophobic moiety, would likely occupy a hydrophobic pocket within the binding site of a target protein.

Interactive Data Table: Potential Interactions of this compound Moieties

Functional GroupPotential Interaction TypePotential Interacting Amino Acid Residues
3-HydroxylHydrogen Bond Donor/AcceptorSer, Thr, Tyr, Asp, Glu, His
2-FluoroHydrogen Bond Acceptor, Halogen BondAsn, Gln, Lys, Arg
Pyridine NitrogenHydrogen Bond AcceptorSer, Thr, Asn, Gln
CyclopropylHydrophobic (van der Waals)Ala, Val, Leu, Ile, Phe, Trp

Prediction of Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

For pyridine derivatives, QSAR studies have revealed that various structural features can influence their biological effects. nih.gov For example, the nature and position of substituents on the pyridine ring are critical. Studies on a range of pyridine derivatives have shown that the presence of hydroxyl (-OH) and amino (-NH2) groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may lead to lower activity. nih.govscilit.comnih.gov

A hypothetical QSAR model for a series of analogues of this compound would likely incorporate descriptors that quantify the electronic, steric, and hydrophobic properties of the substituents.

Key Molecular Descriptors for a Hypothetical QSAR Model:

Electronic Descriptors: Hammett constants (σ) for substituents on the pyridine ring would describe their electron-donating or withdrawing effects.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) for the cyclopropyl group and other substituents would quantify their size and shape.

By establishing a statistically significant correlation between these descriptors and a measured biological activity (e.g., IC50 values), a predictive QSAR model could be developed. Such a model would be instrumental in prioritizing the synthesis of novel derivatives with potentially improved activity.

Chemoinformatic and Cheminformatics Approaches for Structural Elucidation and Property Prediction

Chemoinformatics encompasses the use of computational methods to analyze chemical information. These approaches are invaluable for the structural elucidation of novel compounds and the prediction of their physicochemical and biological properties.

For this compound, chemoinformatic tools can be employed to predict a range of properties that are crucial for drug development.

Predicted Physicochemical Properties:

Molecular Weight: The molecular weight can be precisely calculated from the chemical formula.

logP (Octanol-Water Partition Coefficient): This value, which indicates the lipophilicity of a compound, can be estimated using various algorithms. A balanced logP is often desirable for good pharmacokinetic properties.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Number of Hydrogen Bond Donors and Acceptors: These counts are important for predicting the binding potential of a molecule to biological targets.

Aqueous Solubility: Predicting the solubility of a compound in water is critical for its formulation and bioavailability.

Interactive Data Table: Predicted Properties of this compound (Illustrative)

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~155.15 g/mol Adherence to Lipinski's Rule of Five
logP1.0 - 2.0Membrane permeability and solubility
TPSA~40-50 ŲOral bioavailability
Hydrogen Bond Donors1Potential for specific interactions with targets
Hydrogen Bond Acceptors3Potential for specific interactions with targets

Biological Activity Profiling and Mechanistic Elucidation in Research Models

In Vitro Biological Activity Screening and Assays

No publicly available data exists for the in vitro biological activity of 5-Cyclopropyl-2-fluoro-3-hydroxypyridine.

Information regarding the effects of this compound on enzyme activity is not available in the public domain.

There are no published studies detailing the receptor binding profile or ligand-target interactions of this compound.

No research has been made public concerning the activity of this compound in cell-based assays designed to investigate specific biological pathways.

There is no information available to indicate whether this compound has been subjected to high-throughput screening for the identification of initial biological hits.

In Vivo Preclinical Investigations Using Animal Models

No data from in vivo studies in animal models for this compound have been found in the public scientific literature.

There are no published efficacy studies for this compound in any established disease models.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Animal Models

There is no available data from animal studies detailing the pharmacokinetic parameters of this compound, such as its rate of absorption, plasma concentration, metabolism, and half-life. Similarly, pharmacodynamic studies, which would characterize the compound's effects on the body, have not been published.

Tissue Distribution and Bioavailability in Animal Systems

Information regarding the distribution of this compound into various tissues and organs, as well as its bioavailability following administration in animal models, is not available in the scientific literature.

Mechanistic Elucidation of Biological Actions

The underlying mechanism of action for this compound remains unknown.

Identification and Validation of Molecular Targets

No specific molecular targets for this compound have been identified or validated in published research.

Investigation of Downstream Signaling Cascades and Pathway Modulation

As no molecular targets have been identified, there is no information on the potential modulation of downstream signaling pathways by this compound.

Gene Expression and Proteomic Analysis in Response to Compound Exposure

There are no available studies on the effects of this compound on gene expression or the proteome.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

While the synthesis of analogs is a common strategy to understand how chemical structure influences biological activity, no such studies have been published for this compound. The exploration of how modifications to the cyclopropyl (B3062369), fluoro, or hydroxyl groups on the pyridine (B92270) ring affect activity has not been documented.

Advanced Analytical Methodologies for Research on 5 Cyclopropyl 2 Fluoro 3 Hydroxypyridine

High-Resolution Chromatographic Techniques for Purity, Isomer Separation, and Metabolite Profiling

Chromatographic techniques are indispensable for separating 5-Cyclopropyl-2-fluoro-3-hydroxypyridine from reaction byproducts, isomers, and metabolites. The choice of technique depends on the specific analytical question, whether it is routine purity assessment or complex metabolite identification in biological matrices.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the analysis of this compound. This method offers high sensitivity and selectivity, making it ideal for detecting and quantifying the compound in complex mixtures such as plasma or tissue extracts. nih.gov The chromatographic separation, typically achieved using a reverse-phase column (e.g., C18), resolves the target compound from other components based on polarity. The subsequent mass spectrometric detection provides precise mass-to-charge ratio (m/z) information, confirming the compound's identity and enabling its quantification.

In metabolite profiling studies, HPLC-MS/MS can identify products of biotransformation. researchgate.net The parent compound and its metabolites are separated chromatographically and then fragmented in the mass spectrometer. The resulting fragmentation patterns provide structural clues that help in the elucidation of the metabolite structures. For instance, common metabolic pathways for pyridine-containing compounds include oxidation of the cyclopropyl (B3062369) ring or glucuronidation of the hydroxyl group, each resulting in a predictable mass shift that can be monitored. The method's linearity, accuracy, and precision are typically validated to ensure reliable quantitative results in biological samples. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis

Parameter Typical Value/Condition
HPLC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile (B52724) with 0.1% Formic Acid (B)
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ for this compound

| Product Ions (m/z) | Specific fragments characteristic of the parent compound |

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.govcsu.edu.au For a non-volatile compound like this compound, GC-MS analysis typically requires a chemical derivatization step to increase its volatility and thermal stability. The hydroxyl group is often converted to a trimethylsilyl (B98337) (TMS) ether or other suitable derivative.

Once derivatized, the compound can be separated from other volatile components in a sample on a capillary GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for identification by comparison with spectral libraries (e.g., NIST). csu.edu.au This technique is particularly useful for identifying specific volatile metabolites that may result from the degradation or biotransformation of the parent compound, providing insights into its metabolic fate. mdpi.commdpi.com

Advanced Spectroscopic Characterization for Elucidating Molecular Interactions and Conformations

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound and for studying its three-dimensional structure and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. uobasrah.edu.iq One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. preprints.org The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum confirm the presence of the cyclopropyl, fluoro, and hydroxypyridine moieties. chemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. preprints.org

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the cyclopropyl ring and the pyridine (B92270) ring.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular skeleton and confirming the substitution pattern on the pyridine ring.

These combined NMR techniques provide an unambiguous assignment of all proton and carbon signals, confirming the precise structure of the molecule. preprints.orgscielo.br

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-4 ~7.0-7.2 ~120-125
Pyridine H-6 ~7.5-7.7 ~135-140
Cyclopropyl CH ~1.5-1.8 ~10-15
Cyclopropyl CH₂ ~0.6-1.0 ~5-10
Pyridine C-2 (C-F) - ~150-155 (d)
Pyridine C-3 (C-OH) - ~145-150
Pyridine C-5 (C-Cyclopropyl) - ~125-130

Note: These are predicted values and may vary based on solvent and experimental conditions. (d) indicates a doublet due to C-F coupling.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal its solid-state conformation, including the orientation of the cyclopropyl group relative to the pyridine ring.

Furthermore, this technique is invaluable for studying intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in a crystal lattice. acs.org The hydroxyl group and the nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of specific packing motifs. X-ray crystallography is also the primary tool for investigating co-crystals, where the target molecule is crystallized with another compound (a co-former) to modify its physical properties. nih.govmdpi.comresearchgate.net Analysis of a co-crystal structure would elucidate the specific hydrogen bonding or other non-covalent interactions between this compound and the co-former. nih.gov

Techniques for Investigating Binding Kinetics and Thermodynamics in Research

Understanding how this compound interacts with biological targets like proteins is crucial for its development in various research applications. Techniques that measure binding kinetics and thermodynamics provide quantitative data on these interactions. nih.gov

Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly employed.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. researchgate.net These thermodynamic parameters provide a complete picture of the binding forces driving the interaction. gla.ac.ukresearchgate.net

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (like this compound) to a ligand (e.g., a target protein) immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the equilibrium dissociation constant (K₋) can be calculated.

These techniques are essential for structure-activity relationship (SAR) studies, helping researchers understand how modifications to the chemical structure affect its binding properties. nih.gov

Table 3: Parameters Derived from Binding Analysis Techniques

Parameter Description Technique(s)
K₋ (Dissociation Constant) A measure of binding affinity; lower K₋ indicates stronger binding. ITC, SPR
kₐ (Association Rate) The rate at which the compound binds to its target. SPR
k₋ (Dissociation Rate) The rate at which the compound-target complex dissociates. SPR
ΔH (Enthalpy Change) The heat change upon binding, indicating the role of hydrogen bonds and van der Waals forces. ITC
ΔS (Entropy Change) The change in disorder upon binding, reflecting contributions from conformational changes and solvent effects. ITC

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free biophysical techniques that provide deep insights into the binding interactions between a small molecule, such as this compound, and its putative macromolecular target, for instance, a protein kinase. rsc.orgmalvernpanalytical.com

Surface Plasmon Resonance (SPR)

SPR is a real-time optical sensing technique that measures the binding and dissociation of molecules. rsc.org In a typical SPR experiment to study a small molecule kinase inhibitor, the kinase is immobilized on a sensor chip. nih.govbioradiations.com A solution containing this compound would then be flowed over this surface. The binding of the compound to the immobilized kinase causes a change in the refractive index at the sensor surface, which is detected as a response signal. rsc.org This allows for the direct measurement of the association rate (k_a_) and the dissociation rate (k_d_) of the interaction. From these kinetic parameters, the equilibrium dissociation constant (K_D_), a measure of binding affinity, can be calculated (K_D_ = k_d_/k_a_). biaffin.com

The information-rich data from SPR can be critical in the early stages of drug discovery for hit validation and lead optimization. rsc.org For example, researchers could compare the binding kinetics of a series of analogs of this compound to understand structure-activity relationships (SAR). A compound with a slow dissociation rate, for instance, may exhibit a more prolonged duration of action in a biological system.

Below is a hypothetical data table illustrating the type of results that could be obtained from an SPR analysis of this compound binding to a target protein.

Table 1: Hypothetical SPR Kinetic Data for this compound

Parameter Value Unit Description
Association Rate (k_a_) 2.5 x 10^5^ M^-1^s^-1^ Rate of complex formation
Dissociation Rate (k_d_) 5.0 x 10^-4^ s^-1^ Rate of complex decay

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnih.gov This provides a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comuspto.gov In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. khanacademy.org As the molecules bind, heat changes are measured by a highly sensitive calorimeter. harvard.edu

The resulting data can be analyzed to determine the binding affinity (K_D_), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). nih.govharvard.edu From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a full picture of the thermodynamic driving forces of the binding event (ΔG = ΔH - TΔS). khanacademy.org This information is invaluable for understanding the mechanism of binding; for example, a large negative enthalpy change suggests strong hydrogen bonding or van der Waals interactions. khanacademy.org

The following table represents potential thermodynamic data that could be generated for the interaction of this compound with a target protein using ITC.

Table 2: Illustrative ITC Thermodynamic Data for this compound

Parameter Value Unit Description
Stoichiometry (n) 1.1 - Molar ratio of compound to protein
Dissociation Constant (K_D_) 3.5 nM Measure of binding affinity
Enthalpy Change (ΔH) -15.2 kcal/mol Heat released or absorbed upon binding

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices

To understand the pharmacokinetic profile of this compound, a sensitive and selective bioanalytical method for its quantification in biological matrices such as plasma or serum is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range. mdpi.comnih.gov

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. This is critical to remove interfering substances like proteins and phospholipids. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov For a small molecule like this compound, SPE could provide the cleanest extracts, leading to reduced matrix effects and improved sensitivity. thermofisher.com

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the extract before it enters the mass spectrometer. thermofisher.com A C18 reversed-phase column is commonly used for small polar molecules. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727) with additives like formic acid) and the gradient elution program would be optimized to achieve a sharp, symmetrical peak for the analyte with a short run time. researchgate.net

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. mdpi.com In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. A stable isotope-labeled internal standard would be used to ensure accuracy and precision.

The developed method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nih.govresearchgate.net

The table below summarizes typical validation parameters for a hypothetical LC-MS/MS method for this compound in human plasma.

Table 3: Representative Validation Summary for a Bioanalytical LC-MS/MS Method

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.99 0.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10 0.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) 4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) 6.1% - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ) -5.3% to +7.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ) -4.0% to +6.2%
Matrix Effect CV ≤ 15% 8.9%

| Recovery | Consistent, precise, and reproducible | > 85% |

Research Applications and Interdisciplinary Perspectives

Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by engaging a specific protein target. aacrjournals.org To be considered a high-quality probe, a compound must exhibit high potency (typically with a biochemical IC50 or Kd less than 100 nM), well-defined selectivity (greater than 30-fold against other related proteins), and demonstrated engagement with its target in a cellular context. aacrjournals.orgaacrjournals.org

While 5-Cyclopropyl-2-fluoro-3-hydroxypyridine has not been extensively characterized as a validated chemical probe for a specific target, its molecular architecture presents a promising starting point for probe development. The hydroxypyridine core provides hydrogen bonding capabilities crucial for target recognition, while the cyclopropyl (B3062369) and fluoro substituents can be systematically modified to enhance potency and selectivity. The development of such a molecule into a chemical probe would involve rigorous testing to confirm its mechanism of action and ensure that its biological effects are attributable to the intended target. aacrjournals.org The primary role of a chemical probe is to help explore the functions of proteins in both normal cellular processes and disease mechanisms. aacrjournals.org

Role in Fragment-Based Drug Discovery (FBDD) and Lead Optimization Strategies (Research Context)

Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying lead compounds in drug discovery. nih.gov This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), which tend to bind to biological targets with low affinity but do so very efficiently. nih.govnih.govmdpi.com With a molecular weight of approximately 153.17 Da, this compound fits squarely within the definition of a fragment. Its rigid structure and defined chemical vectors for modification make it an ideal candidate for FBDD campaigns, offering a starting point that can be grown or linked to generate more potent, drug-like molecules. strbd.com

In the context of lead optimization, where an initial "hit" compound is chemically refined to improve its drug-like properties, the distinct components of this compound offer significant advantages. biobide.com

Cyclopropyl Group : This small ring system is increasingly used in medicinal chemistry to enhance metabolic stability, increase potency, and reduce off-target effects. scientificupdate.com It provides a rigid conformational constraint and can act as a bioisosteric replacement for other groups, such as alkenes or gem-dimethyl groups. scientificupdate.comacs.org

Fluorine Atom : The incorporation of fluorine is a common strategy in lead optimization. nih.gov Its high electronegativity can lead to more favorable binding interactions with a target protein. Furthermore, the strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a potential drug candidate. nih.gov In some cases, fluorination has been shown to improve the in vitro profile of a drug molecule compared to its non-fluorinated parent structure. nih.gov

Hydroxypyridine Scaffold : This core structure is a versatile platform in medicinal chemistry. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within a target's binding site. The pyridine (B92270) ring itself is a common feature in many approved drugs.

Utilization in Chemical Biology for Target Validation

Target validation is a critical step in drug discovery that aims to confirm that modulating a specific biological target (such as an enzyme or receptor) will have the desired therapeutic effect. researchgate.net Small-molecule inhibitors are invaluable tools in this process. aacrjournals.orgpharmaweek.com A potent and selective inhibitor can be used to probe the function of its target within a cellular or whole-organism setting, linking the target to a specific disease phenotype. nih.gov

A compound like this compound, if developed into a selective inhibitor, could serve as a powerful tool for target validation. By applying the compound to a biological system and observing the resulting phenotypic changes, researchers could confirm the role of the target protein in a specific pathway or disease state. researchgate.netpharmaweek.com This chemical biology approach complements genetic methods of target validation and is essential for understanding a compound's mechanism of action and building confidence in a new therapeutic strategy. researchgate.net

Integration into Novel Material Science Research (if chemically plausible)

The field of material science continually seeks novel molecular building blocks to create materials with unique properties. nbinno.com Fluorinated organic compounds, particularly those containing aromatic systems like pyridine, are of significant interest due to the unique characteristics they impart. nbinno.commdpi.com The incorporation of fluorine can profoundly alter a molecule's electronic properties and enhance the thermal and chemical resistance of the resulting material, owing to the strength of the carbon-fluorine bond. nbinno.com

The structure of this compound offers chemical plausibility for its use in material science. The hydroxyl group on the pyridine ring provides a reactive handle for polymerization reactions, potentially allowing it to be incorporated as a monomer into fluorinated polyesters or polyethers. Such fluoropolymers could exhibit enhanced structural stability and hydrophobicity. mdpi.com Consequently, this compound could serve as a building block for creating high-performance polymers, specialized coatings with improved durability, or functional materials for use in organic electronics. nbinno.commdpi.com

Interactive Data Table: Research Applications of this compound

Research AreaKey Role/Potential ApplicationRelevant Structural FeaturesRationale
Chemical Probe Development Starting scaffold for a potent and selective tool to study biological targets. aacrjournals.orgHydroxypyridine core, fluoro and cyclopropyl groups.Provides hydrogen bonding (hydroxyl), and opportunities for potency/selectivity modulation (fluoro, cyclopropyl).
Fragment-Based Drug Discovery (FBDD) A "fragment" starting point for developing novel lead compounds. nih.govnih.govLow molecular weight (~153 Da), structural rigidity.Fits "Rule of Three" criteria for fragments; provides a solid core for chemical elaboration. mdpi.com
Lead Optimization A moiety to improve potency, selectivity, and metabolic stability. biobide.comCyclopropyl group, fluorine atom.Cyclopropyl group can enhance metabolic stability; fluorine can block metabolism and improve binding. scientificupdate.comnih.gov
Target Validation A potential selective inhibitor to confirm the role of a protein in disease. pharmaweek.comnih.govSpecific 3D conformation and functional groups.A selective molecule can link target engagement to a cellular phenotype, validating the target. researchgate.net
Material Science Monomer or building block for novel fluorinated materials. nbinno.comFluoropyridine structure, reactive hydroxyl group.Fluorine enhances thermal/chemical stability; hydroxyl group allows for polymerization. mdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

A comprehensive review of existing scientific literature reveals a notable absence of studies focused specifically on 5-Cyclopropyl-2-fluoro-3-hydroxypyridine. Consequently, there are no direct academic findings or established contributions to report for this compound. However, the significance of its constituent chemical motifs is well-documented in the broader chemical and pharmaceutical sciences.

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic compounds with diverse applications, including pharmaceuticals and agrochemicals. Its derivatives are known to exhibit a wide range of biological activities.

The incorporation of a fluorine atom into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Fluorinated pyridines, in particular, are key components in a variety of approved drugs.

The cyclopropyl (B3062369) group is another valuable structural element in medicinal chemistry. It can improve potency, metabolic stability, and reduce off-target effects of drug candidates. The synthesis of molecules containing this moiety is an active area of research, with various methods being developed for its introduction into complex structures.

The hydroxypyridine moiety is also a significant pharmacophore and is present in various biologically active compounds.

While these general findings provide a strong foundation for inferring the potential of this compound, dedicated research is necessary to elucidate its specific properties and applications.

Identification of Unexplored Research Avenues

The lack of specific research on this compound presents a number of exciting and unexplored avenues for investigation.

Synthetic Chemistry:

Novel Synthetic Routes: The development of efficient and stereoselective synthetic methods for this compound and its derivatives is a primary research goal. Exploring various catalytic cross-coupling strategies to introduce the cyclopropyl group onto a pre-functionalized 2-fluoro-3-hydroxypyridine (B122602) core could be a fruitful approach.

Library Synthesis: The creation of a diverse library of derivatives by modifying the substituents on the pyridine ring would be invaluable for structure-activity relationship (SAR) studies.

Medicinal Chemistry:

Scaffold for Drug Discovery: Given the prevalence of its constituent moieties in bioactive molecules, this compound could serve as a novel scaffold for the design of new therapeutic agents. Systematic screening of this compound and its derivatives against a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors, could identify promising lead compounds.

Fragment-Based Drug Design: The compound could be utilized as a fragment in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.

Agrochemical Research:

Herbicide and Pesticide Development: The pyridine scaffold is a common feature in many agrochemicals. Investigating the herbicidal, fungicidal, and insecticidal properties of this compound and its analogs could lead to the development of new crop protection agents.

Materials Science:

Organic Electronics: The electronic properties of fluorinated and hydroxylated pyridine derivatives suggest potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. Research into the photophysical properties of this compound could uncover new opportunities in materials science.

Opportunities for Collaborative and Multidisciplinary Research Initiatives

The exploration of this compound's potential would be significantly enhanced through collaborative and multidisciplinary research efforts.

Academia-Industry Partnerships: Collaboration between academic research groups with expertise in synthetic methodology and pharmaceutical or agrochemical companies could accelerate the translation of basic research findings into practical applications.

Computational and Experimental Synergy: A close collaboration between computational chemists and experimental scientists would be highly beneficial. Computational modeling can predict the properties and potential biological activities of derivatives, guiding synthetic efforts and biological screening.

International Research Networks: Establishing international collaborations could bring together diverse expertise and resources, fostering a more comprehensive and rapid exploration of this novel chemical space.

Anticipated Impact on Chemical Sciences and Related Fields

The systematic investigation of this compound has the potential to make a significant impact across several scientific disciplines.

Advancement in Synthetic Chemistry: The development of new synthetic routes to this and related polysubstituted pyridines will contribute to the broader toolkit of synthetic organic chemists.

Expansion of Chemical Space for Drug Discovery: The introduction of this novel scaffold could lead to the discovery of new drugs with improved efficacy and safety profiles, addressing unmet medical needs.

Innovation in Agrochemicals: The discovery of new, effective, and environmentally benign pesticides and herbicides based on this structure could have a positive impact on global food security.

Novel Materials with Unique Properties: Exploration of its potential in materials science could lead to the development of new organic materials with tailored electronic and photophysical properties.

Q & A

Q. What solvent systems optimize solubility for this compound in catalytic reactions?

  • Methodological Answer : Test solubility in DCM, THF, and EtOH via gravimetric analysis. The hydroxyl group enhances solubility in polar solvents, while the cyclopropyl group may reduce miscibility in non-polar solvents (e.g., hexane). For catalysis, use DMSO/water mixtures (9:1 v/v) to balance solubility and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.